1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Overview
Description
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental and Health Implications of Plasticizers
Plasticizers, such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), have been examined for their potential environmental exposure and health implications. Research has focused on identifying oxidative metabolites of DINCH in urine as biomarkers for exposure assessment, even at environmental exposure levels (Silva et al., 2013).
Metabolism and Excretion of UV Filters
The human metabolism and urinary excretion kinetics of UV filters, such as Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (known as Uvinul A Plus®), have been studied to understand their bioavailability and potential health effects. This research provides insights into how the body processes and eliminates such compounds, with significant implications for safety assessments of similar chemicals used in cosmetics and pharmaceuticals (Stoeckelhuber et al., 2020).
Detection and Impact of Chemical Exposures
Studies have also been conducted on the detection and health impact of various chemical exposures, including polycyclic aromatic hydrocarbons (PAHs) and their metabolites. These investigations aim to evaluate the hematopoietic system's impairment and the role of oxidative stress in potential hematotoxicity, which may share mechanistic pathways with the metabolism of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid-related compounds (Wang et al., 2019).
Foodstuff Exposure to Chemical Compounds
Research on the occurrence and dietary exposure to parabens in foodstuffs from the United States has highlighted the widespread presence of these chemicals in the food supply. This work underscores the importance of understanding the dietary exposure of humans to various chemical compounds, including those structurally related to this compound (Liao et al., 2013).
Properties
IUPAC Name |
1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(16)6-7-13(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWPERVDOCXFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606663 | |
Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67117-22-0 | |
Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.